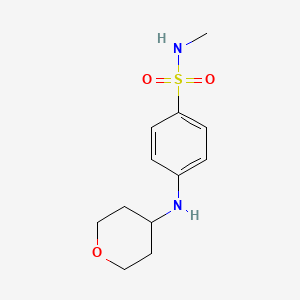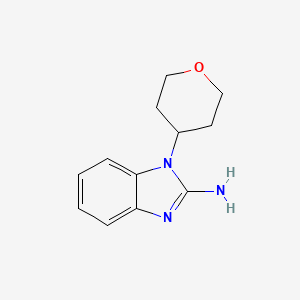![molecular formula C16H15NO3 B7556854 N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide](/img/structure/B7556854.png)
N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide, also known as GW 501516, is a chemical compound that has gained attention in the scientific research community due to its potential applications in the field of medicine. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has been found to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide involves the activation of the peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a transcription factor that plays a role in the regulation of lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide leads to an increase in the expression of genes involved in fatty acid oxidation and energy metabolism, resulting in increased endurance and improved insulin sensitivity.
Biochemical and Physiological Effects
N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide has been found to have a variety of biochemical and physiological effects. It has been shown to increase endurance in animal models, which may be due to its ability to increase fatty acid oxidation and energy metabolism. It has also been found to reduce inflammation and improve insulin sensitivity, making it a promising candidate for the treatment of diabetes and cardiovascular disease. Additionally, it has been found to have anti-cancer properties, although more research is needed in this area.
实验室实验的优点和局限性
One of the advantages of using N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide in lab experiments is its ability to increase endurance and improve insulin sensitivity. This makes it a useful tool for studying the effects of exercise and metabolic disorders. However, one limitation of using this compound is its potential to cause cancer in animal models. This makes it important to use caution when conducting research with this compound and to follow proper safety protocols.
未来方向
There are several future directions for research on N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide. One area of interest is its potential use in the treatment of diabetes and cardiovascular disease. Studies have shown that this compound can improve insulin sensitivity and reduce inflammation, making it a promising candidate for these conditions. Another area of interest is its anti-cancer properties, which may be due to its ability to inhibit cell proliferation and induce apoptosis. Further research is needed in this area to fully understand the potential of this compound as a cancer treatment. Additionally, more research is needed to understand the long-term effects of this compound on the body and to develop safer and more effective analogs.
合成方法
The synthesis of N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide involves the reaction of 4-(2-methoxyphenoxy)-N-phenylbutanamide with acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then purified using column chromatography to obtain the pure compound. This method has been reported in various scientific literature and has been found to be effective in producing high yields of the compound.
科学研究应用
N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide has been extensively studied for its potential applications in the field of medicine. It has been found to have a variety of effects on the body, including increasing endurance, reducing inflammation, and improving insulin sensitivity. These effects make it a promising candidate for the treatment of various diseases, including diabetes, cardiovascular disease, and cancer.
属性
IUPAC Name |
N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-3-16(18)17-12-8-10-13(11-9-12)20-15-7-5-4-6-14(15)19-2/h3-11H,1H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKOABAEAFVFPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid](/img/structure/B7556797.png)
![2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid](/img/structure/B7556808.png)
![2-[(3-Methylsulfonylphenoxy)methyl]benzonitrile](/img/structure/B7556815.png)
![N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B7556820.png)



![N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B7556850.png)



![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B7556890.png)